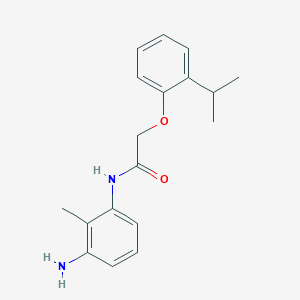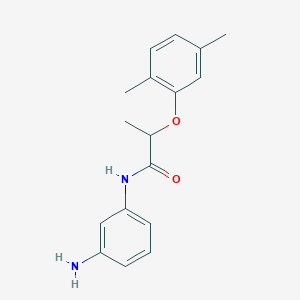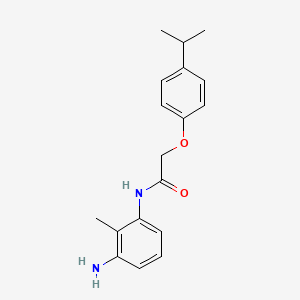![molecular formula C14H21N3O B3174413 5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline CAS No. 953735-53-0](/img/structure/B3174413.png)
5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline
Descripción general
Descripción
5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline (5-EPCMA) is an organic compound derived from piperazine, an alkaloid found in plants. It is a versatile compound used in a variety of scientific applications, including organic synthesis, pharmaceutical research, and biochemistry. This article will discuss the synthesis method of 5-EPCMA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline is a versatile compound used in a variety of scientific research applications. It is used as a starting material in organic synthesis to prepare other compounds, such as 5-chloro-2-methyl-4-ethylpiperazine. It is also used in the synthesis of novel heterocyclic compounds, such as 1,4-dihydropyridines, and in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. In addition, this compound is used in biochemistry for the study of protein-protein interactions, enzyme kinetics, and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline is not yet fully understood. However, it is believed that it binds to specific proteins, such as enzymes, and modulates their activity. It is also thought to interact with other molecules, such as DNA, and affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have the potential to modulate the activity of enzymes and other proteins, as well as affect the function of other molecules, such as DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline is a versatile compound that is easy to synthesize and use in laboratory experiments. It is relatively stable, and can be stored at room temperature for extended periods of time. However, it is a relatively new compound, and its effects on biochemical and physiological processes are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in pharmaceutical and biotechnological research. Additionally, further research could be conducted on its synthesis, stability, and storage.
Propiedades
IUPAC Name |
(3-amino-4-methylphenyl)-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-16-6-8-17(9-7-16)14(18)12-5-4-11(2)13(15)10-12/h4-5,10H,3,6-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUSPMGYXSBREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide](/img/structure/B3174373.png)

![[2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine](/img/structure/B3174381.png)

![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174392.png)



